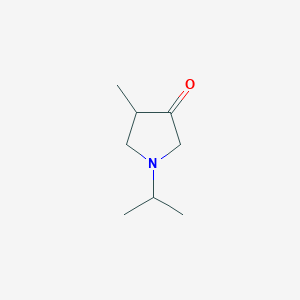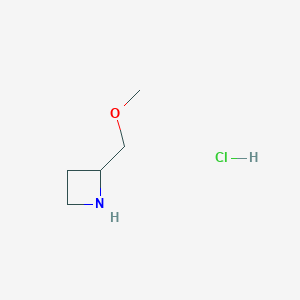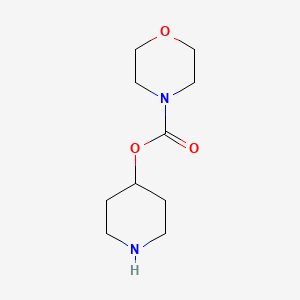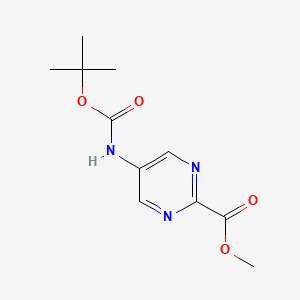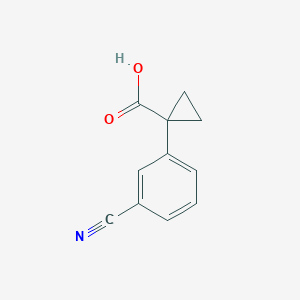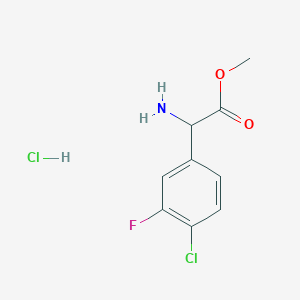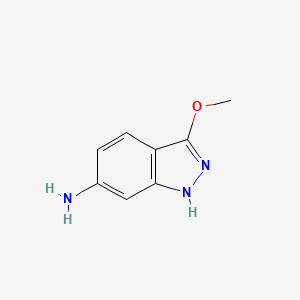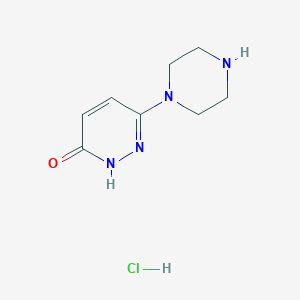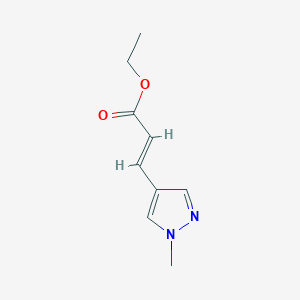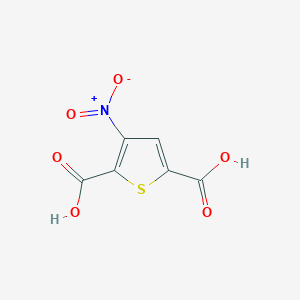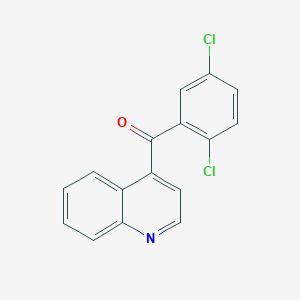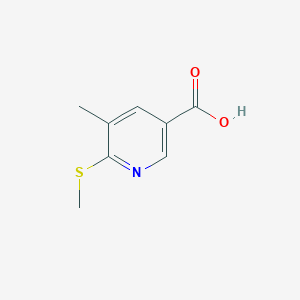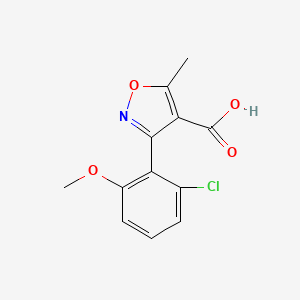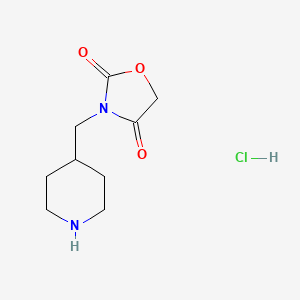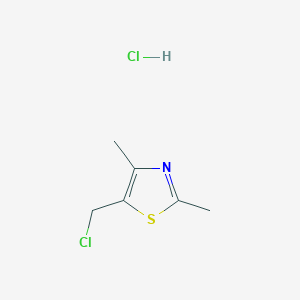
5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, reactivity with other compounds, and stability are also analyzed.Scientific Research Applications
Synthesis of Thiazole Derivatives
Thiazole derivatives, including chloromethyl thiazoles, are synthesized for various applications. The study by Sinenko et al. (2017) demonstrates the synthesis of new 1,3-thiazolecarbaldehydes, including chloromethyl derivatives, which are important for creating low-molecular-weight compounds with potential applications in material science and pharmacology. These derivatives can undergo nucleophilic substitution reactions, leading to new compounds with varied functionalities (Sinenko et al., 2017).
Corrosion Inhibition
Thiazole derivatives are studied for their corrosion inhibition properties. Fouda et al. (2021) investigated the influence of certain thiazole derivatives on the corrosion inhibition of zinc in hydrochloric acid solution, highlighting the importance of these compounds in protecting metals from corrosion, which has applications in materials science and engineering (Fouda et al., 2021).
Chemical Synthesis and Characterization
The work by Yamane et al. (2004) on the highly regioselective direct halogenation of 4,5-dimethyl-2-aryl-1,3-thiazoles showcases the utility of thiazole compounds in synthetic chemistry. This method provides an efficient approach to obtaining chloromethyl and bromomethyl derivatives, which are crucial intermediates in organic synthesis (Yamane et al., 2004).
Isotope Labeling for Biological Studies
Lin et al. (2009) reported on the synthesis of stable isotope-labeled 5-(hydroxymethyl)thiazole, a building block for biologically active compounds. This research underlines the significance of thiazole derivatives in the development of labeled compounds for biological and pharmaceutical studies, allowing for the tracking of drug metabolites and biochemical pathways (Lin et al., 2009).
Review and Market Prospects
A review by Huang Jin-yan (2010) on 2-chloro-5-chloromethyl-1,3-thiazole covers its physical and chemical properties, synthesis routes, application areas, and market prospects. This highlights the commercial importance and wide-ranging applications of thiazole derivatives in chemical synthesis, material science, and beyond (Huang Jin-yan, 2010).
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves discussing potential future applications of the compound, areas where further research is needed, and how the compound can be modified to improve its properties or reduce its side effects.
properties
IUPAC Name |
5-(chloromethyl)-2,4-dimethyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-4-6(3-7)9-5(2)8-4;/h3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDIALDTERGAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



